N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as cancer cell lines .
Mode of Action
Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, similar compounds have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interfere with various cellular processes, including the biosynthesis of bacterial lipids . In terms of antitumor activity, these compounds may interfere with cell proliferation and induce apoptosis .
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed through spectroanalytical data .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
Action Environment
The activity of similar thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-17-10-7-15(8-11-17)9-12-19(23)21-13-20-22-18(14-25-20)16-5-3-2-4-6-16/h7-8,10-11,14,16H,2-6,9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOVFUOZIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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